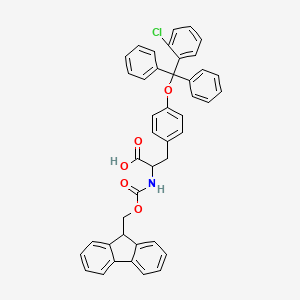

N-Fmoc-O4-(2-chlorotrityl)L-tyrosine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-[4-[(2-chlorophenyl)-diphenylmethoxy]phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H34ClNO5/c44-39-22-12-11-21-38(39)43(30-13-3-1-4-14-30,31-15-5-2-6-16-31)50-32-25-23-29(24-26-32)27-40(41(46)47)45-42(48)49-28-37-35-19-9-7-17-33(35)34-18-8-10-20-36(34)37/h1-26,37,40H,27-28H2,(H,45,48)(H,46,47) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYAWVRLFZHVTNW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3Cl)OC4=CC=C(C=C4)CC(C(=O)O)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H34ClNO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

680.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Purity Assessment of N Fmoc O4 2 Chlorotrityl L Tyrosine As a Building Block

Methodologies for the Chemical Synthesis of N-Fmoc-O4-(2-chlorotrityl)L-Tyrosine

The chemical synthesis of this compound involves a multi-step process that requires careful selection of protecting groups to ensure regioselectivity and prevent unwanted side reactions. The process begins with the natural amino acid L-tyrosine and modifies its three reactive functional groups: the α-amino group, the α-carboxyl group, and the side-chain phenolic hydroxyl group.

The journey from L-tyrosine to a selectively protected building block suitable for Fmoc-based peptide synthesis involves navigating various derivatization pathways. The choice of protecting groups is paramount and must be orthogonal, meaning each protecting group can be removed under specific conditions without affecting the others. google.com For tyrosine, the nucleophilic side-chain hydroxyl group requires protection to prevent side reactions, such as O-acylation, during peptide coupling steps. peptide.com

Several strategies exist for the temporary protection of the tyrosine side chain. Common protecting groups in Fmoc chemistry include the tert-butyl (tBu) ether and the benzyl (B1604629) (Bzl) ether. peptide.com However, for specific applications, such as the synthesis of protected peptide fragments, more acid-labile protecting groups are required. The 2-chlorotrityl (2-ClTrt) group serves this purpose effectively. It provides robust protection during peptide chain assembly but can be cleaved under very mild acidic conditions that leave other acid-labile groups, like t-butyl ethers and esters, intact. ksyun.comnih.gov

The general synthetic strategy involves:

Protection of the α-carboxyl group, often as an ester, to allow manipulation of the other functional groups.

Selective protection of the side-chain phenolic hydroxyl group.

Protection of the α-amino group with the Fmoc moiety.

Deprotection of the α-carboxyl group to yield the final, ready-to-use building block.

A critical step in the synthesis is the regioselective alkylation of the phenolic hydroxyl group of the tyrosine side chain with the 2-chlorotrityl group, avoiding reaction at the α-amino or α-carboxyl positions. This is typically achieved by reacting a carboxyl-protected tyrosine derivative, such as L-tyrosine methyl ester, with 2-chlorotrityl chloride in the presence of a non-nucleophilic base.

The reaction mechanism involves the formation of a highly stabilized 2-chlorotrityl cation, which then reacts preferentially with the phenolic oxygen of the tyrosine side chain. The use of a bulky base like diisopropylethylamine (DIEA) is common to facilitate the reaction while minimizing side reactions. ksyun.com The choice of solvent, typically an anhydrous aprotic solvent like dichloromethane (B109758) (DCM) or N,N-dimethylformamide (DMF), is also crucial for the success of the reaction. nih.gov The steric hindrance provided by the trityl group itself contributes to the selectivity of the reaction.

Table 1: Typical Reaction Conditions for O-Alkylation of Tyrosine

| Parameter | Condition | Purpose |

|---|---|---|

| Tyrosine Derivative | L-Tyrosine methyl or ethyl ester | Protects carboxyl group, enhances solubility |

| Alkylating Agent | 2-Chlorotrityl chloride | Introduces the acid-labile protecting group |

| Base | Diisopropylethylamine (DIEA) | Scavenges HCl byproduct, facilitates reaction |

| Solvent | Dichloromethane (DCM), Anhydrous | Provides an inert reaction medium |

| Temperature | Room Temperature | Allows for controlled reaction kinetics |

The 2-chlorotrityl group is particularly advantageous as it can be cleaved under exceptionally mild acidic conditions (e.g., mixtures of acetic acid/trifluoroethanol/DCM or dilute trifluoroacetic acid in DCM), which preserves other acid-sensitive protecting groups on the peptide. ksyun.comnih.govnih.gov

The final step in creating the building block is the protection of the α-amino group with the base-labile fluorenylmethyloxycarbonyl (Fmoc) group. This group is stable under the acidic conditions used to remove many side-chain protecting groups but is readily cleaved by secondary amines like piperidine (B6355638), forming the basis of modern solid-phase peptide synthesis. total-synthesis.comwikipedia.org

The introduction of the Fmoc group is typically accomplished by reacting the O-protected tyrosine derivative with an Fmoc-donating reagent. The most common reagents for this transformation are 9-fluorenylmethyl chloroformate (Fmoc-Cl) and N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu). wikipedia.org The reaction is often performed under Schotten-Baumann conditions, using a weak inorganic base like sodium bicarbonate in a biphasic solvent system (e.g., dioxane/water), or in anhydrous conditions with a base like pyridine. total-synthesis.com Fmoc-OSu is often preferred due to its greater stability and the generation of fewer side products compared to the more reactive Fmoc-Cl.

Following the successful introduction of the Fmoc group, the temporary ester protecting the carboxyl group is saponified (hydrolyzed with a base like lithium hydroxide (B78521) or sodium hydroxide) to yield the free carboxylic acid, resulting in the final product: this compound.

Analytical Strategies for Assessing the Purity of the this compound Building Block

The quality of the final peptide is directly correlated with the purity of the amino acid building blocks used in its synthesis. sigmaaldrich.com Therefore, rigorous analytical assessment of this compound is essential.

High purity of amino acid derivatives is indispensable for successful peptide synthesis. nbinno.com Impurities in the building blocks can lead to a variety of problems during chain elongation, including:

Deletion Sequences: Caused by incomplete coupling reactions, which can be exacerbated by impurities that interfere with the coupling reagents. nbinno.com

Truncated Peptides: Resulting from capping of the growing peptide chain by reactive impurities, such as residual acetic acid. sigmaaldrich.commerckmillipore.com

Insertion Sequences: The presence of free amino acids or dipeptide impurities can lead to the incorrect incorporation of amino acids into the peptide chain. sigmaaldrich.com

Specifically, enantiomeric purity is critical. The presence of the D-enantiomer in a synthesis designed to produce an L-peptide will result in diastereomeric peptide impurities that are often difficult to separate from the target peptide. sigmaaldrich.commerckmillipore.com

Table 2: Impact of Building Block Purity on Peptide Synthesis

| Purity Aspect | Potential Impurity | Consequence in Peptide Synthesis |

|---|---|---|

| Chemical Purity | Unreacted starting materials, side-products | Lower coupling efficiency, deletion sequences |

| Enantiomeric Purity | D-isomer (in L-amino acid) | Formation of hard-to-separate diastereomers |

| Related Impurities | Free amino acid, dipeptides | Double insertion, sequence errors |

| Process Impurities | Residual solvents, salts, acetic acid | Chain termination (capping), side reactions merckmillipore.com |

A combination of analytical techniques is employed to ensure the high purity of this compound and to identify and quantify potential impurities.

High-Performance Liquid Chromatography (HPLC): This is the primary method for assessing the chemical purity of Fmoc-amino acids. nih.gov Reversed-phase HPLC (RP-HPLC) using a C18 column with a gradient of water and acetonitrile (B52724) (often containing 0.1% TFA) can effectively separate the main compound from most impurities. nih.govgoogle.com By using characterized standards of potential impurities, their presence can be accurately quantified. sigmaaldrich.commerckmillipore.com Chiral HPLC is specifically used to determine the enantiomeric purity, ensuring an enantiomeric excess (ee) of ≥99.8% for high-quality building blocks. rsc.orgjk-sci.com

Mass Spectrometry (MS): Coupled with liquid chromatography (LC-MS), mass spectrometry is used to confirm the identity of the main product by verifying its molecular weight. nih.gov It is also invaluable for identifying the structures of unknown impurities detected in the HPLC chromatogram. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for structural elucidation. They confirm the correct installation of the Fmoc and 2-chlorotrityl groups at the intended positions and can detect impurities that may not be visible by HPLC.

Other Techniques: Gas chromatography (GC) can be used to quantify the content of residual solvents and specific volatile impurities like free amino acids (after derivatization). merckmillipore.com Polarimetry is used to measure the specific optical rotation, which provides a confirmation of the compound's stereochemical integrity. rsc.org

By employing these rigorous analytical strategies, the purity of this compound can be certified, providing confidence in its performance as a building block for the synthesis of high-quality peptides. sigmaaldrich.com

Integration and Performance of N Fmoc O4 2 Chlorotrityl L Tyrosine in Solid Phase Peptide Synthesis

Strategic Incorporation into Solid-Phase Peptide Synthesis Protocols

The successful integration of N-Fmoc-O4-(2-chlorotrityl)-L-tyrosine into solid-phase peptide synthesis (SPPS) relies on a series of optimized steps, from the initial attachment to the solid support to the subsequent elongation of the peptide chain. The unique properties of the 2-chlorotrityl (2-Cl-Trt) protecting group on the tyrosine side chain, as well as the Fmoc group on the N-terminus, necessitate specific considerations in the synthetic strategy.

Selection and Functionalization of Solid Supports with Tyrosine Residues

The functionalization of 2-CTC resin with N-Fmoc-O4-(2-chlorotrityl)-L-tyrosine is typically achieved by reacting the resin with the protected amino acid in the presence of a hindered base, such as N,N-diisopropylethylamine (DIPEA). peptideweb.comgoogle.com It is crucial to perform this reaction under anhydrous conditions, as the 2-CTC resin is sensitive to moisture, which can lead to the formation of the non-reactive hydroxy-trityl-resin and consequently, lower loading efficiency. almacgroup.com The reaction is generally carried out in a non-polar solvent like dichloromethane (B109758) (DCM). ksyun.compeptideweb.com High esterification yields can be achieved rapidly at room temperature. researchgate.netksyun.com After the attachment of the first amino acid, any remaining active chloride sites on the resin are "capped" by treatment with a methanol/DIPEA solution to prevent the formation of deletion sequences. ksyun.compeptideweb.com

| Parameter | Condition | Rationale |

| Resin Type | 2-Chlorotrityl Chloride (2-CTC) | Allows for mild cleavage conditions, preserving other side-chain protecting groups. researchgate.netnih.govksyun.com |

| Amino Acid | N-Fmoc-O4-(2-chlorotrityl)-L-tyrosine | Starting building block for the peptide chain. |

| Base | N,N-Diisopropylethylamine (DIPEA) | Facilitates the esterification reaction without causing significant racemization. peptideweb.comgoogle.com |

| Solvent | Dichloromethane (DCM) | Anhydrous, non-polar solvent that swells the resin and dissolves the reactants. ksyun.compeptideweb.com |

| Capping | Methanol/DIPEA | Deactivates unreacted sites on the resin to prevent side reactions. ksyun.compeptideweb.com |

N-alpha-Fmoc Deprotection Conditions during Peptide Elongation

The removal of the temporary N-alpha-Fmoc protecting group is a repetitive step in the elongation of the peptide chain. The standard and most widely used condition for Fmoc deprotection is treatment with a 20% solution of piperidine (B6355638) in N,N-dimethylformamide (DMF). uci.edunih.govacs.org This secondary amine effectively cleaves the Fmoc group, liberating the N-terminal amine for the subsequent coupling reaction. nih.gov The progress of the deprotection can be monitored by UV spectroscopy, quantifying the release of the dibenzofulvene-piperidine adduct. iris-biotech.de

While 20% piperidine in DMF is generally effective, milder deprotection conditions or alternative reagents may be employed to minimize certain side reactions, such as diketopiperazine formation, particularly in sensitive sequences. nih.govacs.org Alternatives that have been explored include using a lower concentration of piperidine or employing other bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in combination with piperazine. acs.orgnih.gov However, for most standard syntheses involving N-Fmoc-O4-(2-chlorotrityl)-L-tyrosine, the conventional piperidine treatment is robust and efficient. uci.edu

| Reagent | Concentration | Solvent | Typical Reaction Time | Notes |

| Piperidine | 20% (v/v) | DMF | 5-20 minutes | Standard and widely used method. uci.edunih.govacs.org |

| Piperidine | 5% (v/v) | DMF | Longer reaction times may be needed | Used to potentially reduce side reactions. nih.gov |

| DBU/Piperazine | 2% DBU, 5% Piperazine | NMP | Variable | Can significantly reduce diketopiperazine formation. acs.orgnih.gov |

Optimization of Coupling Reactions for N-Fmoc-O4-(2-chlorotrityl)-L-Tyrosine

The formation of the peptide bond between the newly deprotected N-terminal amine and the incoming N-Fmoc-O4-(2-chlorotrityl)-L-tyrosine requires an activating agent to convert the carboxylic acid of the amino acid into a more reactive species. The choice of coupling reagent and conditions is crucial for achieving high coupling efficiency and minimizing racemization. chempep.compeptide.com

Commonly used coupling reagents in Fmoc-based SPPS include carbodiimides like N,N'-diisopropylcarbodiimide (DIC) in conjunction with an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) or its aza-analogue, HOAt. peptide.combachem.com These additives act as racemization suppressors. chempep.compeptide.com Another popular class of coupling reagents are the aminium/uronium salts, such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), which are known for their high reactivity and efficiency. chempep.compeptide.com The choice between these reagents can depend on the specific amino acid being coupled and the sequence of the peptide. For sterically hindered couplings, more potent activators like HATU may be employed. chempep.com The reaction is typically carried out in DMF in the presence of a base like DIPEA. peptide.com

| Coupling Reagent | Additive | Base | Key Advantages |

| DIC | HOBt or Oxyma Pure | DIPEA | Cost-effective, low racemization when additive is used. peptide.combachem.com |

| HBTU | HOBt (optional) | DIPEA | High coupling efficiency, fast reaction times. peptide.comcreative-peptides.com |

| HATU | HOAt | DIPEA | Very effective for sterically hindered amino acids. chempep.com |

Mitigation of Undesired Side Reactions by O4-(2-chlorotrityl) Protection

The bulky 2-chlorotrityl group on the phenolic oxygen of tyrosine serves not only as a protecting group but also plays a significant role in mitigating common side reactions encountered during solid-phase peptide synthesis.

Suppression of Racemization during C-Terminal Residue Attachment

Racemization of the C-terminal amino acid is a significant concern during its attachment to the solid support. The use of 2-chlorotrityl chloride resin has been shown to be highly effective in suppressing this side reaction. nih.govresearchgate.net The steric hindrance provided by the trityl group on the resin minimizes the potential for base-catalyzed racemization of the activated amino acid during the esterification process. almacgroup.com This is a distinct advantage over other types of linkers where racemization can be a more pronounced issue. Studies have demonstrated that amino acids can be attached to 2-CTC resin with little to no racemization. almacgroup.com

Prevention of Diketopiperazine Formation in N-Terminal Sequences

Diketopiperazine (DKP) formation is a major side reaction that can occur, particularly after the deprotection of the second amino acid in the peptide chain. nih.govmesalabs.com This intramolecular cyclization leads to the cleavage of the dipeptide from the resin, resulting in a truncated final product. acs.org The propensity for DKP formation is sequence-dependent, with proline-containing sequences being particularly susceptible. nih.govpeptide.com The steric bulk of the 2-chlorotrityl group on the resin linker effectively inhibits the formation of the cyclic diketopiperazine intermediate. almacgroup.compeptide.com This makes 2-CTC resin the preferred solid support when the C-terminal or penultimate residue is known to be prone to this side reaction. peptide.com

Controlled Cleavage and Global Deprotection of Peptides Containing O4-(2-chlorotrityl)L-Tyrosine

The 2-chlorotrityl group is distinguished by its hyper-acid sensitivity, which allows for highly controlled cleavage strategies. This sensitivity is fundamental to its utility in SPPS, enabling the release of the peptide from the resin under conditions that preserve other, more robust acid-labile protecting groups.

Mild Acidic Conditions for Cleavage from 2-Chlorotrityl Resins

Peptides can be cleaved from 2-chlorotrityl chloride resin while keeping side-chain protecting groups of the tert-butyl type fully intact. nih.gov This is achieved by using very low concentrations of acid or mild acidic cocktails. The cleavage is typically quantitative and can be accomplished in a short time frame, usually between 15 and 60 minutes at room temperature. nih.gov A variety of mild reagent mixtures have been developed for this purpose, allowing for the generation of fully protected peptide fragments suitable for convergent synthesis strategies.

Recent research has also focused on developing greener solvent alternatives to the traditionally used dichloromethane (DCM), further enhancing the utility of this method. rsc.orgresearchgate.net

Table 1: Representative Mild Cleavage Cocktails for 2-Chlorotrityl Resins

| Cleavage Reagent Cocktail | Typical Conditions | Outcome | Reference |

|---|---|---|---|

| Acetic acid (AcOH) / Trifluoroethanol (TFE) / Dichloromethane (DCM) | 1:1:8 (v/v/v); 30-60 min, RT | Fully protected peptide acid | nih.govpeptide.com |

| 1% Trifluoroacetic acid (TFA) in DCM | 30 min, RT | Fully protected peptide acid | |

| Hexafluoroisopropanol (HFIP) / DCM | 1:4 (v/v); short reaction time | Fully protected peptide acid | researchgate.net |

Differential Removal of the O4-(2-chlorotrityl) Protecting Group

A significant advantage of using Fmoc-Tyr(Clt)-OH is the ability to achieve selective deprotection of the tyrosine side chain. nih.gov The O4-(2-chlorotrityl) ether linkage is significantly more acid-labile than other common protecting groups like tert-butyl (tBu) ethers used for serine, threonine, or aspartic acid, or the tert-butyloxycarbonyl (Boc) group used for lysine (B10760008). nih.gov

When a peptide synthesized on a 2-chlorotrityl resin using Fmoc-Tyr(Trt)-OH is treated with a mild acidic cocktail, such as acetic acid/trifluoroethanol/dichloromethane, a simultaneous cleavage from the resin and complete detritylation of the tyrosine phenoxy group occurs. nih.gov Critically, the t-butyl type side-chain protections remain unaffected under these conditions. nih.govnih.gov This differential removal strategy makes it possible to produce peptides that are selectively deprotected at a specific tyrosine residue, opening pathways for subsequent site-specific modifications such as phosphorylation, sulfation, or labeling. nih.gov

Role of Scavengers in Preventing Peptide Modification

During the acidic cleavage step, the 2-chlorotrityl group is released as a stable 2-chlorotrityl carbocation. thermofisher.com This electrophilic species can react with nucleophilic residues within the peptide sequence, such as the indole (B1671886) ring of tryptophan or the sulfur of methionine, leading to unwanted alkylation and modification of the final product. nih.govthermofisher.com Although very mild cleavage conditions can minimize this risk, the inclusion of scavengers in the cleavage cocktail is a standard and crucial practice to ensure peptide integrity. nih.gov

Scavengers are nucleophilic reagents added in excess to the cleavage mixture to trap reactive cations as they are formed. thermofisher.com Triisopropylsilane (B1312306) (TIS) is a highly effective scavenger for trityl cations. Water can also serve as a scavenger. For peptides containing cysteine, thiol-based scavengers like 1,4-benzenedimethanethiol (B89542) (1,4-BDMT) may be employed to prevent side reactions and improve the yield and purity of the crude product. polypeptide.com The deep yellow color often observed during the cleavage reaction is characteristic of the stable trityl carbonium ion chromophore being generated. thermofisher.com Careful selection of scavengers is dictated by the amino acid composition of the peptide to prevent the modification of sensitive residues. thermofisher.com

Table 2: Common Scavengers Used During Cleavage

| Scavenger | Target Reactive Species | Typical Application | Reference |

|---|---|---|---|

| Triisopropylsilane (TIS) | Trityl and other carbocations | General purpose, highly effective for trityl groups | polypeptide.com |

| Water (H₂O) | Carbocations | General purpose, often used in combination with TIS | polypeptide.com |

| Benzylthiols (e.g., 1,4-BDMT) | Carbocations, prevents oxidation | Peptides containing sensitive residues like Cys, Met, Trp | polypeptide.com |

Orthogonal Deprotection and Post Synthetic Modification of Tyrosine Residues in Peptides

Selective Removal of the O4-(2-chlorotrityl) Group for On-Resin Functionalization

The selective removal of the 2-chlorotrityl group from the tyrosine side chain while the peptide remains attached to the solid support is a critical step for subsequent on-resin modifications. This process leverages the hyper-acid-labile nature of the 2-ClTrt group, which can be cleaved under conditions significantly milder than those required for the final peptide cleavage and removal of other, more robust acid-labile protecting groups.

Optimized Conditions for Selective O-Deprotection

The selective deprotection of the O4-(2-chlorotrityl) group is typically achieved using a low concentration of trifluoroacetic acid (TFA) in a non-polar solvent such as dichloromethane (B109758) (DCM). researchgate.netpeptide.com Optimized conditions often involve treating the peptide-resin with a solution of 1% TFA in DCM. researchgate.netpeptide.com This mild acidic treatment is sufficient to cleave the 2-ClTrt ether linkage without significantly affecting tert-butyl (tBu) based protecting groups on other amino acid side chains or the linkage of the peptide to many commonly used resins, such as Wang or Rink amide resins. researchgate.net

The deprotection is an equilibrium process, and therefore, it is often performed in a flow-through manner or with repeated, short treatments to drive the reaction to completion by removing the cleaved 2-chlorotrityl cation. peptide.com The released 2-chlorotrityl cation is a reactive electrophile that can potentially reattach to the tyrosine phenol (B47542) or modify other nucleophilic residues in the peptide, such as tryptophan or methionine. researchgate.netnih.gov To prevent these side reactions, scavengers are added to the deprotection solution. Triisopropylsilane (B1312306) (TIS) is a commonly used scavenger in this context, effectively trapping the trityl cations. nih.gov

Alternative, even milder conditions have also been developed to further enhance the selectivity of the deprotection. Mixtures of acetic acid (AcOH) and trifluoroethanol (TFE) in DCM have been shown to quantitatively cleave the 2-ClTrt group while leaving tBu-type protecting groups completely intact. lookchem.comluxembourg-bio.com For instance, a mixture of AcOH/TFE/DCM (1:1:8 v/v/v) can be effective. luxembourg-bio.com More recently, greener solvent systems have been explored, with 2% TFA in anisole (B1667542) or 1,3-dimethoxybenzene (B93181) being proposed as effective alternatives to DCM. nih.gov

Table 2: Optimized Conditions for Selective On-Resin Deprotection of Tyr(2-ClTrt)

| Reagent Composition | Solvent | Time | Scavenger | Efficacy | Ref. |

| 1% TFA | DCM | 5-10 x 2 min | 1-5% TIS | High | researchgate.netpeptide.com |

| 1-3% TFA | DCM | 30-60 min | TIS | High | peptide.com |

| AcOH/TFE/DCM (e.g., 1:1:8) | DCM | 15-60 min | None typically required | High | lookchem.comluxembourg-bio.com |

| 20% HFIP | DCM | 15 min | None | High | acs.org |

| 2% TFA | Anisole or 1,3-dimethoxybenzene | Not specified | Not specified | High | nih.gov |

Strategies for Introducing Post-Translational Modifications and Chemical Conjugates at the Tyrosine Phenol

Once the phenolic hydroxyl group of a tyrosine residue is selectively deprotected on-resin, it becomes available for a wide range of chemical modifications. This allows for the introduction of various post-translational modifications (PTMs) that are crucial for the biological function of many peptides and proteins, as well as the attachment of chemical conjugates for applications in diagnostics, imaging, and drug delivery.

On-Resin Phosphorylation and Phosphotyrosine Peptide Synthesis

Protein phosphorylation at tyrosine residues is a key signaling mechanism in many cellular processes, and the synthesis of phosphotyrosine-containing peptides is essential for studying these pathways. researchgate.netpeptide.com On-resin phosphorylation is one of the two primary strategies for producing these peptides.

The synthesis of phosphotyrosine peptides can be achieved through two main approaches: the "building block" strategy and the "post-synthetic" (or "global") phosphorylation strategy. genscript.com

The building block approach involves the direct incorporation of a pre-phosphorylated and protected tyrosine amino acid derivative during the stepwise solid-phase peptide synthesis. genscript.com Several such building blocks are commercially available, with the most common being Fmoc-Tyr(PO(OBzl)OH)-OH, where the phosphate (B84403) group is protected as a monobenzyl ester. Other derivatives include those with fully protected phosphates, such as Fmoc-Tyr(PO(OBzl)2)-OH, or unprotected phosphates, like Fmoc-Tyr(PO3H2)-OH. nih.gov While the use of building blocks is generally the preferred method due to its reliability and avoidance of side reactions associated with post-synthetic manipulations, it can present its own challenges. researchgate.net The coupling of partially protected phosphoamino acids can be sluggish due to the acidic nature of the phosphate group, often requiring specialized coupling reagents like HATU and an excess of a non-nucleophilic base such as diisopropylethylamine (DIPEA).

The post-synthetic phosphorylation strategy involves assembling the full peptide chain using a tyrosine residue with a side-chain protecting group that can be selectively removed on-resin, such as the 2-chlorotrityl group. peptide.com Following the selective deprotection of the tyrosine hydroxyl group, a phosphorylating agent is introduced to add the phosphate moiety. peptide.com This approach offers the flexibility of producing both the phosphorylated and non-phosphorylated versions of a peptide from a single synthesis. researchgate.net However, it requires additional on-resin reaction steps, and there is a risk of incomplete phosphorylation and potential side reactions depending on the phosphorylating reagents used. researchgate.net Phosphoramidite reagents are commonly used for post-synthetic phosphorylation. peptide.com

Table 3: Comparative Analysis of Phosphorylation Methodologies

| Feature | Building Block Approach | Post-Synthetic (Global) Phosphorylation |

| Principle | Incorporation of pre-phosphorylated amino acid during SPPS. | Phosphorylation of the tyrosine residue after peptide assembly on-resin. |

| Efficiency | Generally high, but coupling can be sluggish. | Can be variable; risk of incomplete phosphorylation. |

| Side Reactions | Minimized during phosphorylation step; potential for β-elimination with pSer/pThr triesters during Fmoc removal. | Potential for side-chain modification by phosphorylating reagents. |

| Reagents | Protected phosphoamino acids (e.g., Fmoc-Tyr(PO(OBzl)OH)-OH), specialized coupling reagents (e.g., HATU). | Orthogonally protected Tyr (e.g., Fmoc-Tyr(2-ClTrt)-OH), phosphorylating agents (e.g., phosphoramidites), oxidizing agents. |

| Flexibility | Less flexible; dedicated synthesis for phosphorylated peptide. | More flexible; allows for synthesis of both phosphorylated and non-phosphorylated peptides from the same batch. |

| Suitability for Libraries | Preferred method for library generation due to higher reliability. | Less suitable for libraries due to potential for incomplete reactions. |

The synthesis of phosphorylated peptide libraries is a powerful tool for studying protein-protein interactions, particularly those involving phosphotyrosine-binding domains like SH2 and PTB domains, and for identifying substrates of protein tyrosine phosphatases. researchgate.net The building block approach is overwhelmingly favored for the creation of such libraries. researchgate.net Its reliability and the avoidance of additional, potentially incomplete on-resin reactions make it more suitable for the parallel synthesis of a large number of distinct peptide sequences. The use of pre-phosphorylated building blocks ensures that each peptide in the library correctly incorporates the phosphotyrosine residue at the desired position. While post-synthetic phosphorylation offers flexibility, the potential for incomplete phosphorylation across a large number of peptides in a library makes it a less robust and therefore less desirable method for this application. researchgate.net

Sulfonation of Tyrosine and Sulfotyrosine Peptide Synthesis

Tyrosine O-sulfation is a critical post-translational modification that occurs in many secreted and transmembrane proteins within multicellular organisms. wikipedia.org This modification, catalyzed by tyrosylprotein sulfotransferases (TPSTs) in the Golgi apparatus, plays a significant role in modulating extracellular protein-protein interactions. sigmaaldrich-jp.combiosyn.com The synthesis of peptides containing sulfotyrosine (sTyr) presents a considerable challenge, primarily because the tyrosine O-sulfate ester is highly unstable and prone to degradation under the acidic conditions typically used for peptide cleavage from the solid support in Fmoc-based solid-phase peptide synthesis (SPPS). sigmaaldrich-jp.comjpt.com

The use of N-Fmoc-O4-(2-chlorotrityl)L-tyrosine provides an effective solution to this problem through a post-synthetic, on-resin sulfation strategy. This approach relies on the principle of orthogonal protection, where different protecting groups can be removed under distinct chemical conditions without affecting each other. monash.edu The 2-chlorotrityl (Clt) group protecting the tyrosine hydroxyl function is exceptionally acid-labile and can be selectively cleaved while the peptide remains anchored to the resin and other side-chain protecting groups (e.g., tert-butyl, tBu) remain intact. sigmaaldrich.comiris-biotech.de

The general workflow for this strategy is as follows:

Peptide Synthesis : The peptide is assembled on a solid support using standard Fmoc-SPPS protocols, incorporating this compound at the desired position(s).

Orthogonal Deprotection : Once the peptide sequence is complete, the resin-bound peptide is treated with a dilute solution of trifluoroacetic acid (TFA) in a non-polar solvent like dichloromethane (DCM). This selectively removes the 2-ClTrt group from the tyrosine side chain. sigmaaldrich.comamericanchemicalsuppliers.com The use of a cation scavenger, such as triisopropylsilane (TIS), is often included to prevent re-attachment of the chlorotrityl cation or modification of other sensitive residues. sigmaaldrich.com

On-Resin Sulfation : With the tyrosine hydroxyl group exposed, sulfation can be carried out directly on the solid support. This has been achieved using reagents like sulfuryl imidazolium (B1220033) salts. nih.gov

Final Cleavage and Deprotection : After on-resin sulfation, the peptide is cleaved from the resin and all remaining side-chain protecting groups are removed using a standard strong acid cocktail (e.g., TFA/TIS/H2O), yielding the desired sulfated peptide.

This orthogonal strategy avoids the direct incorporation of the acid-sensitive sulfotyrosine residue during synthesis. It offers a significant advantage over alternative methods, such as the use of pre-formed Fmoc-Tyr(SO3H)-OH, which can lead to desulfation during subsequent synthesis steps, or methods requiring specialized cleavage conditions like low-temperature TFA treatments. sigmaaldrich-jp.comnih.gov Another approach involves incorporating tyrosine derivatives where the sulfate (B86663) group itself is protected, for instance with a neopentyl (nP) group, which is stable to TFA but requires a separate post-cleavage deprotection step. sigmaaldrich-jp.comnih.govmerckmillipore.com The use of this compound streamlines the process by localizing the modification to a specific on-resin step prior to global deprotection.

| Reagent Cocktail | Typical Conditions | Key Advantages | Reference |

|---|---|---|---|

| 1% TFA in DCM | Repeated treatments (e.g., 10 x 2 min) at room temperature. | Highly selective; leaves tBu, Boc, and other common acid-labile groups intact. | sigmaaldrich.com |

| AcOH/TFE/DCM | Mixtures such as 1:2:7 (v/v/v) for 15-60 minutes. | Extremely mild conditions, preventing side reactions on sensitive residues like Trp. | researchgate.net |

| HFIP/CH2Cl2 | 1:4 (v/v) for 30 minutes at 25°C. | Effective for cleaving fully protected peptides from 2-chlorotrityl resin with simultaneous Tyr(Clt) deprotection. | thieme-connect.de |

Incorporation of Bioactive Tags and Reporters (e.g., PEGylation, Bioconjugation, Fluorescent Dyes)

The same orthogonal deprotection strategy that enables on-resin sulfation also opens a versatile route for the post-synthetic modification of tyrosine residues with a wide array of bioactive tags and reporters. iris-biotech.de The selective unmasking of the tyrosine hydroxyl group creates a unique chemical handle for site-specific derivatization, which is a powerful tool for creating complex and functionalized peptides. sigmaaldrich.com

PEGylation PEGylation, the attachment of polyethylene (B3416737) glycol (PEG) chains, is a widely used technique to improve the pharmacokinetic and pharmacodynamic properties of therapeutic peptides and proteins. peptide.com It can enhance solubility, increase circulating half-life by reducing renal clearance, and decrease immunogenicity. peptide.comnih.gov Using this compound, a PEG moiety can be selectively attached to the tyrosine side chain. After the on-resin removal of the 2-ClTrt group, an activated PEG derivative (e.g., PEG-N-hydroxysuccinimide ester, if the hydroxyl is first converted to an amine, or other activated forms) can be coupled to the exposed hydroxyl group. This allows for precise, site-specific PEGylation within the peptide sequence.

Bioconjugation Tyrosine bioconjugation is an expanding field that offers an alternative to more traditional modification of cysteine or lysine (B10760008) residues. nih.govrsc.org The phenolic side chain of tyrosine, once deprotected on-resin, can be targeted by various chemical and enzymatic methods. nih.govresearchgate.net For example, it can be a substrate for enzyme-mediated modifications or targeted by specific reagents like diazodicarboxyamides or through photoredox catalysis for covalent bond formation. nih.govnih.gov This capability allows for the attachment of diverse molecules, including small molecule drugs, targeting ligands, or bio-orthogonal handles (e.g., azides or alkynes) for subsequent click chemistry reactions, enabling the construction of highly tailored peptide conjugates. nih.gov

Fluorescent Dyes Fluorescently labeling peptides is essential for studying their biological functions, such as receptor binding, cellular uptake, and conformational dynamics. nih.gov While fluorescent dyes are commonly attached to the N-terminus or lysine side chains via amide bond formation, sb-peptide.combachem.com the tyrosine side chain provides an alternative site for specific labeling. After selective deprotection of the 2-ClTrt group, the hydroxyl group can be derivatized. For instance, it can be etherified with a linker containing a terminal amine or thiol, which can then be reacted with a corresponding NHS-ester or maleimide-functionalized fluorescent dye. bachem.com Dyes such as fluorescein (B123965) (FAM), rhodamine (TAMRA), or coumarin (B35378) derivatives can be incorporated, allowing for the creation of probes for fluorescence resonance energy transfer (FRET) studies or cellular imaging. sb-peptide.comrsc.org

| Modification Type | Example Tag/Reporter | Potential Conjugation Strategy | Purpose/Application |

|---|---|---|---|

| PEGylation | mPEG (monomethoxy-PEG) | Coupling of activated mPEG to the deprotected hydroxyl group. | Improve solubility, stability, and circulating half-life. peptide.com |

| Bioconjugation (Bio-orthogonal handle) | Azide or Alkyne moiety | Attachment of an azide- or alkyne-containing linker for subsequent "click" reactions. | Enables further specific ligation to other molecules (drugs, proteins, surfaces). nih.gov |

| Fluorescent Labeling | Fluorescein (FAM/FITC) | Attachment of a linker followed by reaction with FAM-NHS ester. | Fluorescence microscopy, FRET assays, binding studies. nih.govsb-peptide.com |

| Fluorescent Labeling (FRET Quencher) | Dinitrophenyl (Dnp) | Incorporation via a Dnp-containing building block coupled to the side chain. | Quencher in FRET-based protease activity assays. |

Advanced Synthetic Strategies and Methodological Considerations in Peptide Chemistry Utilizing N Fmoc O4 2 Chlorotrityl L Tyrosine

Applications in Convergent and Fragment-Based Peptide Synthesis

N-Fmoc-O4-(2-chlorotrityl)L-tyrosine is a key building block in convergent and fragment-based solid-phase peptide synthesis (SPPS), a strategy that involves the synthesis of smaller, protected peptide fragments that are subsequently coupled together to form the final, larger peptide. This approach is particularly advantageous for the synthesis of long or complex peptides, as it allows for the purification of intermediate fragments, leading to a purer final product and facilitating the synthesis of peptides that are difficult to assemble sequentially.

Preparation of Protected Peptide Fragments

The 2-chlorotrityl (Clt) protecting group on the tyrosine side chain is highly acid-labile. nih.govjst.go.jp This property is crucial for the preparation of protected peptide fragments. The fully protected peptide can be cleaved from the 2-chlorotrityl resin under very mild acidic conditions, such as with a mixture of acetic acid/trifluoroethanol/dichloromethane (B109758), which leaves the tert-butyl-based side-chain protecting groups and the N-terminal Fmoc group intact. researchgate.netnih.gov This allows for the isolation of a C-terminally free, side-chain protected peptide fragment.

The use of 2-chlorotrityl resin, in conjunction with Fmoc-amino acids like this compound, is well-suited for synthesizing these protected fragments. researchgate.netnih.gov The steric bulk of the 2-chlorotrityl group also helps to minimize side reactions such as diketopiperazine formation, which can be a significant issue in SPPS. nih.govpeptide.com

Table 1: Conditions for Cleavage of Protected Peptides from 2-Chlorotrityl Resin

| Reagent/Condition | Description | Outcome |

| Acetic acid/trifluoroethanol/dichloromethane (AcOH/TFE/DCM) | Mildly acidic cleavage cocktail. | Cleaves the peptide from the resin while preserving most acid-labile side-chain protecting groups. researchgate.netnih.gov |

| 1% Trifluoroacetic acid (TFA) in Dichloromethane (DCM) | Dilute TFA solution. | Effective for releasing the protected peptide from the resin. mdpi.com |

| Anisole (B1667542) and 1,3-dimethoxy benzene | "Green" solvent alternatives to DCM. | Successfully used for cleaving protected peptides from the resin, offering a more environmentally friendly option. digitellinc.com |

Segment Condensation and Chemical Ligation Approaches

Once the protected peptide fragments are synthesized and cleaved from the resin, they can be used in segment condensation reactions. This involves coupling the C-terminus of one fragment with the N-terminus of another in solution or on a solid support to build the full-length peptide. The use of highly acid-sensitive 2-chlorotrityl resin is instrumental in preparing these segments. nih.govjst.go.jp For instance, in the synthesis of human big gastrin-II, a 34-residue sulfated tyrosine-containing peptide, three peptide segments were prepared on 2-chlorotrityl resin and successfully condensed. nih.govjst.go.jp

Another powerful technique is native chemical ligation (NCL), which involves the reaction of a C-terminal thioester of one unprotected peptide fragment with an N-terminal cysteine of another. nih.gov Peptides prepared using Fmoc-based chemistry on 2-chlorotrityl resin can be converted into C-terminal thioesters for use in NCL. nih.govosti.gov This approach allows for the assembly of large proteins from smaller, chemically synthesized peptide fragments. osti.gov

Strategies for Overcoming Challenges in "Difficult Sequence" Synthesis

"Difficult sequences" in peptide synthesis are those that are prone to problems such as poor coupling yields and aggregation, which can lead to incomplete reactions and a final product that is difficult to purify. The unique properties of the 2-chlorotrityl group in this compound can be leveraged to address these challenges.

Addressing Peptide Aggregation and Solubility Issues

Peptide chain aggregation is a major obstacle in SPPS, particularly for hydrophobic sequences or those with a tendency to form stable secondary structures. The bulky 2-chlorotrityl protecting group on the tyrosine side chain can help to disrupt these intermolecular interactions, thereby reducing aggregation and improving the solubility of the growing peptide chain. peptide.com By preventing the peptide chains from aggregating, the reactive sites remain accessible for subsequent coupling reactions.

Methodological Enhancements for Improved Coupling Efficiency

In cases of difficult couplings, various strategies can be employed, such as the use of more potent coupling reagents like PyBOP, especially in segment condensation approaches. nih.govjst.go.jp Additionally, microwave-assisted SPPS on 2-chlorotrityl resin has been shown to be a fast and efficient method, further enhancing coupling efficiency. nih.gov

Table 2: Strategies to Mitigate "Difficult Sequences" in SPPS

| Strategy | Description | Application |

| Use of Bulky Side-Chain Protecting Groups | The 2-chlorotrityl group on tyrosine disrupts interchain hydrogen bonding, a primary cause of aggregation. peptide.com | Particularly useful for hydrophobic peptides or those known to form β-sheets. |

| Chaotropic Salts | Salts like NaClO4 or KSCN can be added to the reaction mixture to disrupt secondary structures. | Can be employed during coupling steps to improve reagent access to the growing peptide chain. |

| Microwave Irradiation | Increases the kinetic energy of the system, leading to faster and more efficient coupling reactions. nih.gov | Effective for overcoming slow reaction kinetics associated with difficult sequences. |

| Specialized Coupling Reagents | Reagents like PyBOP or HATU can enhance the rate and completeness of the coupling reaction. nih.govjst.go.jp | Used when standard coupling methods fail to give satisfactory results. |

Role in the Semisynthesis of Modified Proteins

The ability to generate fully protected peptide fragments using this compound and 2-chlorotrityl resin is a significant advantage for the semisynthesis of modified proteins. nih.gov Semisynthesis involves the ligation of a chemically synthesized peptide to a larger, recombinantly expressed protein segment. This allows for the introduction of non-natural amino acids, post-translational modifications, or labels into specific sites within a protein.

The protected peptide fragments can be selectively deprotected at one terminus for ligation while the side chains remain protected, preventing unwanted side reactions. For example, a peptide fragment with a selectively deprotected tyrosine side chain can be used for site-specific modifications like phosphorylation or sulfation before being ligated to a larger protein. nih.gov The principles of segment condensation and native chemical ligation, which are enabled by the use of building blocks like this compound, are central to these advanced protein engineering strategies. nih.govjst.go.jposti.gov

Analytical Characterization and Quality Assurance of Peptides Incorporating N Fmoc O4 2 Chlorotrityl L Tyrosine

Comprehensive Analytical Techniques for Peptide Product Validation

A multi-faceted analytical approach is essential to fully characterize synthetic peptides and confirm that the final product meets the required specifications for its intended application.

Mass Spectrometry (MS) for Molecular Weight and Purity Confirmation

Mass spectrometry is an indispensable tool for the primary validation of peptides incorporating N-Fmoc-O4-(2-chlorotrityl)L-tyrosine. It provides a rapid and accurate determination of the molecular weight of the synthesized peptide, confirming the successful incorporation of all amino acid residues.

Key Applications of MS in Peptide Validation:

Molecular Weight Verification: Techniques such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are routinely used to obtain the mass-to-charge ratio (m/z) of the peptide. ub.edu This allows for the confirmation of the expected molecular weight, providing initial evidence of a successful synthesis.

Sequence Confirmation: Tandem mass spectrometry (MS/MS) can be employed to fragment the peptide and analyze the resulting fragment ions. This provides sequence information, confirming the correct order of amino acids.

Impurity Identification: MS is highly sensitive in detecting common synthesis-related impurities, such as deletion sequences (missing one or more amino acids), insertion sequences (containing an extra amino acid), or peptides with incomplete removal of protecting groups. creative-peptides.comnih.gov For instance, a peptide containing a tyrosine residue that failed to have the 2-chlorotrityl group removed during cleavage would exhibit a predictable mass increase.

| Species Detected | Expected [M+H]⁺ (Da) | Observed [M+H]⁺ (Da) | Interpretation |

|---|---|---|---|

| Target Peptide | 556.27 | 556.28 | Successful synthesis of the target peptide. |

| Deletion (-Gly) | 499.25 | 499.26 | Impurity with a missing glycine (B1666218) residue. |

| Incomplete Deprotection (+Trityl) | 798.36 | 798.37 | Impurity with a remaining trityl group on a side chain (e.g., from an unreacted amino acid). |

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Purification

High-Performance Liquid Chromatography (HPLC), particularly reversed-phase HPLC (RP-HPLC), is the gold standard for assessing the purity of synthetic peptides and for their purification. polypeptide.com The separation is based on the differential partitioning of the peptide and its impurities between a nonpolar stationary phase and a polar mobile phase.

Role of HPLC in Quality Control:

Purity Determination: RP-HPLC provides a chromatogram where the area of the main peak corresponding to the target peptide is compared to the total area of all peaks. This allows for the quantification of the peptide's purity. For GMP-grade peptides, a purity of greater than 97% is often required. polypeptide.com

Impurity Profiling: The chromatogram reveals the presence of various impurities, which can be collected for further characterization by mass spectrometry. The combination of HPLC with MS (LC-MS) is a powerful technique for identifying and quantifying these by-products. nih.gov

Method Development: The separation can be optimized by adjusting parameters such as the gradient of the mobile phase, the type of stationary phase, and the temperature to achieve the best resolution between the target peptide and its impurities. nih.gov

| Component | Retention Time (min) | Peak Area (%) | Identification (by LC-MS) |

|---|---|---|---|

| Target Peptide | 15.2 | 85.5 | Expected Product |

| Impurity 1 | 14.8 | 5.3 | Deletion Sequence |

| Impurity 2 | 16.1 | 3.1 | Truncated Sequence |

| Other Minor Impurities | - | 6.1 | Various |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., 31P NMR for phosphotyrosine)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the detailed structural characterization of peptides in solution. creative-proteomics.comnmims.edu While not typically used for routine purity analysis due to its lower throughput compared to HPLC and MS, NMR provides invaluable information about the three-dimensional structure and the local chemical environment of each atom in the peptide.

Applications of NMR in Peptide Characterization:

Structural Confirmation: 1D and 2D NMR experiments (e.g., COSY, TOCSY, NOESY) can be used to confirm the amino acid sequence and to determine the peptide's conformation in solution. chapman.eduuzh.ch

Side-Chain Integrity: NMR can verify the integrity of amino acid side chains and confirm the successful removal of protecting groups, including the 2-chlorotrityl group from tyrosine.

Analysis of Modifications: In cases where the tyrosine residue may be subject to post-synthetic modifications such as phosphorylation, ³¹P NMR is a direct and quantitative method to detect and characterize phosphotyrosine. nih.gov This is crucial for structure-activity relationship studies of many signaling peptides.

Capillary Zone Electrophoresis (CZE)

Capillary Zone Electrophoresis (CZE) is a high-resolution separation technique that serves as an excellent orthogonal method to HPLC for peptide purity analysis. nih.govcapes.gov.br CZE separates molecules based on their charge-to-size ratio in an electric field, offering a different separation mechanism than the hydrophobicity-based separation in RP-HPLC.

Advantages of CZE in Peptide Analysis:

Orthogonal Purity Assessment: CZE can often resolve impurities that co-elute with the main peptide peak in an HPLC chromatogram, providing a more accurate assessment of purity. nih.gov

High Efficiency: CZE offers very high separation efficiencies, leading to sharp peaks and excellent resolution of closely related peptide species.

Minimal Sample Consumption: The technique requires only nanoliter volumes of sample, which is advantageous when working with precious or limited quantities of peptide.

Amino Acid Analysis

Amino Acid Analysis (AAA) is a fundamental technique for the quality control of synthetic peptides. nih.govnih.gov It involves the complete hydrolysis of the peptide into its constituent amino acids, followed by their separation and quantification.

Key Roles of Amino Acid Analysis:

Compositional Verification: AAA confirms that the correct amino acids are present in the peptide and in the expected stoichiometric ratios.

Absolute Quantification: AAA is one of the most accurate methods for determining the absolute concentration of a peptide solution. nih.govnih.gov This is critical for ensuring accurate dosing in biological assays and for the correct calculation of extinction coefficients. The analysis is often performed by derivatizing the amino acids with a chromophore or fluorophore, followed by separation and detection by HPLC. doi.org

Monitoring and Quantification of Peptide Side Products and Impurities

The process of solid-phase peptide synthesis, particularly using the Fmoc strategy, can lead to the formation of various side products and impurities. Careful monitoring and quantification of these are essential for ensuring the quality of the final peptide. The use of the 2-chlorotrityl resin for anchoring the first amino acid, in this case, this compound, helps to minimize certain side reactions like diketopiperazine formation.

Common impurities encountered in the synthesis of peptides using this compound include:

Deletion Sequences: Resulting from incomplete coupling of an amino acid. ajpamc.comnih.gov

Truncated Sequences: Caused by incomplete deprotection of the Fmoc group, leading to termination of the peptide chain. iris-biotech.de

Insertion Sequences: Arising from the double incorporation of an amino acid. creative-peptides.com

Side-Chain Modifications: Such as oxidation of susceptible residues (e.g., methionine) or incomplete removal of side-chain protecting groups. iris-biotech.de

Racemization: The conversion of an L-amino acid to its D-isomer, which can occur during the activation step. nih.gov

These impurities are typically monitored and quantified using a combination of HPLC and LC-MS. The relative peak areas in the HPLC chromatogram provide a quantitative measure of each impurity, while mass spectrometry is used for their identification. researchgate.net

| Impurity Type | Origin | Primary Detection Method |

|---|---|---|

| Deletion Sequences | Incomplete coupling reaction | HPLC, LC-MS |

| Truncated Sequences | Incomplete Fmoc deprotection | HPLC, LC-MS |

| Racemization Products | Amino acid activation | Chiral HPLC, Amino Acid Analysis |

| Incomplete Side-Chain Deprotection | Inefficient final cleavage | HPLC, LC-MS |

| Oxidation Products | Synthesis or handling conditions | HPLC, LC-MS |

Detection of Dehydration and Aspartimide Formation

Aspartimide formation is a significant side reaction in Fmoc-based SPPS, particularly in sequences containing aspartic acid (Asp). nih.goviris-biotech.de This intramolecular cyclization reaction results in the formation of a five-membered succinimide (B58015) ring, accompanied by the loss of a water molecule (dehydration), leading to a mass decrease of 18 Da. nih.gov The resulting aspartimide is unstable and susceptible to nucleophilic attack by piperidine (B6355638) (used for Fmoc removal) or water, which can open the ring to form a mixture of the desired α-aspartyl peptide and the isomeric β-aspartyl peptide. iris-biotech.de This process can also lead to racemization at the aspartic acid residue. iris-biotech.de The detection of these related impurities is critical for quality control.

The primary analytical tools for identifying these species are High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is a cornerstone for purity assessment. polypeptide.com The aspartimide intermediate and its subsequent piperidide adducts are generally more hydrophobic and may elute later than the target peptide. Conversely, the α- and β-aspartyl isomers often exhibit very similar chromatographic behavior to the parent peptide and to each other, making their separation challenging. In some cases, specialized chromatographic conditions or columns are required to achieve resolution. researchgate.net

Mass Spectrometry (MS): MS is indispensable for the unambiguous identification of these side products by providing precise molecular weight information. innovagen.com When coupled with HPLC (LC-MS), it allows for the correlation of chromatographic peaks with specific molecular species. The aspartimide intermediate is readily identified by its characteristic mass loss. While the α- and β-aspartyl isomers are isobaric with the target peptide, their presence can be inferred if they are chromatographically resolved from the main product peak. biotage.com Tandem mass spectrometry (MS/MS) can further aid in structural elucidation by analyzing fragmentation patterns. biosynth.com

The table below summarizes the key analytical signatures for detecting aspartimide formation and related products.

| Impurity Type | Description | Mass Change (vs. Target Peptide) | Typical RP-HPLC Behavior |

| Aspartimide Intermediate | Intramolecular cyclic imide formed via dehydration of an Asp residue. | -18.0106 Da | Often difficult to resolve; may be transient. |

| α-Aspartyl Peptide | The desired, correctly linked peptide. | 0 (Reference) | Main product peak. |

| β-Aspartyl (isoAsp) Peptide | Isomeric peptide formed by nucleophilic opening of the aspartimide ring at the β-carbonyl. | 0 | Very difficult to separate from the α-aspartyl peptide; may co-elute or appear as a shoulder on the main peak. biotage.com |

| Piperidide Adducts | Formed by the opening of the aspartimide ring by piperidine, resulting in α- and β-piperidides. | +66.0707 Da | Typically more hydrophobic, leading to longer retention times. |

This interactive table provides a summary of analytical signatures for common side products.

Assessment of Alkylation and Other Modifications to Tyrosine

The O4-(2-chlorotrityl) group on the tyrosine residue is an acid-labile protecting group. During the final cleavage step, typically performed with strong acids like trifluoroacetic acid (TFA), the protecting group is removed. However, the carbocations generated during this process, including the 2-chlorotrityl cation itself and others from scavengers or other protecting groups (e.g., tert-butyl), can potentially re-react with nucleophilic residues in the peptide chain. luxembourg-bio.com The electron-rich phenol (B47542) side chain of tyrosine is a primary target for such electrophilic addition, leading to alkylation.

Alkylation of Tyrosine: This modification involves the addition of an alkyl group (e.g., trityl, tert-butyl) to the tyrosine side chain. The resulting modified peptide will have an increased molecular weight and hydrophobicity. Detection is primarily achieved using LC-MS. The increased hydrophobicity typically leads to a longer retention time on RP-HPLC compared to the unmodified peptide. Mass spectrometry confirms the modification by detecting the corresponding mass addition.

Other Modifications: Besides alkylation, the tyrosine residue can undergo other modifications. Nitration (+45 Da) can occur in the presence of nitrating agents, while chlorination (+34.97 Da) is a possibility if sources of electrophilic chlorine are available. iris-biotech.denih.gov O-sulfonation (+80 Da) is another potential modification, particularly noted during the cleavage of certain arginine protecting groups. These modifications are all readily detectable by mass spectrometry due to their characteristic mass shifts.

The following table outlines the analytical signatures for common modifications to the tyrosine residue.

| Modification Type | Description | Mass Change (vs. Target Peptide) | Typical RP-HPLC Behavior |

| Alkylation (Tritylation) | Re-attachment of the 2-chlorotrityl cation to the tyrosine ring. | +277.0784 Da | Significantly longer retention time due to increased hydrophobicity. |

| Alkylation (tert-Butylation) | Attachment of a tert-butyl cation (from tBu protecting groups) to the tyrosine ring. | +56.0626 Da | Longer retention time. |

| Nitration | Addition of a nitro group (-NO₂) to the tyrosine ring. | +45.0008 Da | Altered retention time. |

| Chlorination | Addition of a chlorine atom to the tyrosine ring. | +34.9688 Da (for ³⁵Cl) | Altered retention time. |

| O-Sulfonation | Addition of a sulfo group (-SO₃) to the tyrosine hydroxyl. | +79.9568 Da | Altered retention time, typically earlier elution due to increased polarity. |

This interactive table summarizes analytical data for potential tyrosine modifications.

Future Directions and Emerging Research Avenues for N Fmoc O4 2 Chlorotrityl L Tyrosine in Peptide Science

Innovations in Protecting Group Chemistry for Tyrosine and Related Amino Acids

The protection of the tyrosine side-chain hydroxyl group is critical to prevent unwanted side reactions during peptide synthesis. Historically, protecting groups such as the benzyl (B1604629) (Bzl) ether were common, but their removal required harsh conditions like strong acids (e.g., HF), which could damage sensitive peptide sequences. The evolution of peptide synthesis has driven the development of more sophisticated protecting groups that offer greater orthogonality and milder deprotection conditions.

The 2-chlorotrityl (2-ClTrt) group represents a significant innovation in this area. iris-biotech.de Its primary advantage lies in its extreme acid lability, allowing for its removal under very mild acidic conditions that leave other common protecting groups, such as tert-butyl (tBu) ethers and Boc groups, completely intact. researchgate.net For instance, the 2-ClTrt group can be cleaved with a dilute solution of trifluoroacetic acid (TFA) (e.g., 1% in dichloromethane), or with mixtures of acetic acid and trifluoroethanol. researchgate.netnih.gov This orthogonality is crucial for complex synthetic strategies, particularly for the on-resin modification of peptides or the synthesis of fully protected peptide fragments for convergent synthesis approaches. peptide.compeptide.com The use of N-Fmoc-O4-(2-chlorotrityl)L-tyrosine in conjunction with 2-chlorotrityl resins allows for the synthesis of peptides that can be cleaved from the solid support with their side-chain protection still in place, a critical step for fragment condensation. nih.govluxembourg-bio.com

| Protecting Group | Abbreviation | Typical Cleavage Conditions | Key Advantages | Limitations |

|---|---|---|---|---|

| tert-Butyl | tBu | High concentration TFA (e.g., 95%) | Stable to Fmoc deprotection; compatible with standard Fmoc-SPPS | Requires strong acid for removal, not suitable for protected fragment synthesis |

| Benzyl | Bzl | Strong acids (e.g., HF) or catalytic hydrogenation | Stable in both Boc and Fmoc chemistries | Harsh cleavage conditions can degrade sensitive peptides |

| 2-Chlorotrityl | 2-ClTrt | Very mild acid (e.g., 1% TFA in DCM, AcOH/TFE/DCM) | Extremely acid-labile; allows for selective deprotection and synthesis of protected fragments | Not stable to repeated acid treatments used in Boc-SPPS |

Integration into Next-Generation Automated and High-Throughput Peptide Synthesis Platforms

The demand for large libraries of peptides for drug discovery and proteomics has driven the development of automated and high-throughput solid-phase peptide synthesis (SPPS) platforms. nih.govpeptide2.comxtalks.com These systems, including those that utilize microwave energy to accelerate reaction times, require robust and efficient chemical strategies to ensure high-quality synthesis across hundreds or even thousands of unique sequences simultaneously. cem.com

This compound and its associated chemistry are well-suited for these next-generation platforms for several reasons:

Suppression of Side Reactions: The use of 2-chlorotrityl chloride resin, a common partner for this building block, is known to minimize the formation of diketopiperazines—a common side reaction at the dipeptide stage that can terminate the synthesis. nih.gov This leads to higher crude peptide purity, a critical factor in high-throughput synthesis where individual purification of each peptide is a major bottleneck.

Compatibility with Mild Conditions: The mild cleavage conditions associated with the 2-ClTrt group are compatible with a wide range of other protecting groups and sensitive functionalities that might be present in complex peptides. researchgate.net This is advantageous in automated synthesizers where a universal, non-destructive cleavage protocol is desirable. nih.gov

High Yields: The loading of the first amino acid onto 2-chlorotrityl resin is typically efficient and proceeds with minimal racemization, setting the stage for a successful synthesis. nih.gov The subsequent coupling and deprotection steps are generally high-yielding, which is essential for the synthesis of longer peptides.

Development of Advanced Peptide-Based Materials and Bioactive Agents

The unique properties of this compound also position it as a key component in the future development of advanced materials and therapeutics. chemimpex.com

In materials science, tyrosine-rich peptides are known to self-assemble into well-ordered nanostructures such as hydrogels, nanotubes, and films. nih.gov The ability to selectively deprotect and functionalize the tyrosine hydroxyl group using the 2-ClTrt strategy provides a powerful method for controlling these assembly processes. For example, one could envision synthesizing a peptide and then selectively deprotecting a tyrosine residue to introduce a charged group to trigger hydrogel formation, or to attach a bioactive ligand to create a functionalized scaffold for tissue engineering.

In the realm of bioactive agents, the synthesis of long or complex peptides, such as those with multiple disulfide bridges, cyclic structures, or non-natural modifications, often relies on a convergent strategy where protected peptide fragments are synthesized and then joined together in solution. nih.gov this compound is ideal for preparing such protected fragments. peptide.com This approach is becoming increasingly important for the development of next-generation peptide therapeutics, which often require complex structures to improve their stability, specificity, and efficacy. chemimpex.com The ability to precisely engineer these molecules opens the door to new treatments for a wide range of diseases, from cancer to metabolic disorders. chemimpex.com

Q & A

Q. What is the role of the 2-chlorotrityl group in N-Fmoc-O⁴-(2-chlorotrityl)-L-tyrosine during solid-phase peptide synthesis (SPPS)?

The 2-chlorotrityl (Clt) group acts as an acid-labile protecting group for the phenolic hydroxyl of tyrosine. Unlike tert-butyl or nitro-based protections, the Clt group enables selective deprotection under mild acidic conditions (e.g., 1–3% trifluoroacetic acid in dichloromethane), minimizing premature cleavage of the Fmoc group or side-chain modifications. This is critical for synthesizing tyrosine-containing peptides with labile residues like phosphoserine .

Q. How can researchers verify the purity and identity of N-Fmoc-O⁴-(2-chlorotrityl)-L-tyrosine after synthesis?

- Analytical Methods :

- HPLC : Use a C18 column with a gradient of acetonitrile/water (0.1% TFA) to assess purity.

- Mass Spectrometry (MS) : Confirm molecular weight (expected [M+H]⁺ ~570–580 Da for C₃₄H₂₈ClNO₅).

- ¹H/¹³C NMR : Key signals include aromatic protons (δ 7.2–7.8 ppm for Fmoc and Clt groups) and the tyrosine β-CH₂ (δ 2.8–3.2 ppm) .

Q. What solvents are optimal for dissolving N-Fmoc-O⁴-(2-chlorotrityl)-L-tyrosine in SPPS protocols?

This derivative is sparingly soluble in polar aprotic solvents like DMF or NMP. Pre-dissolve in minimal dichloromethane (DCM) before adding to resin-bound peptides. Sonication at 30–40°C for 10–15 minutes improves solubility .

Advanced Research Questions

Q. How does steric hindrance from the 2-chlorotrityl group affect coupling efficiency in SPPS?

The bulky Clt group reduces coupling rates for tyrosine, particularly when adjacent to large residues (e.g., tryptophan). To mitigate:

Q. What experimental strategies resolve contradictions in tyrosine modification yields across studies?

Discrepancies in reported yields (e.g., 70–95%) may arise from:

Q. How can researchers assess oxidative stability of N-Fmoc-O⁴-(2-chlorotrityl)-L-tyrosine under SPPS conditions?

- Stress Testing : Expose the compound to oxidants (H₂O₂, air) and monitor degradation via TLC (Rf shift) or LC-MS.

- Protective Measures : Use argon-sparged solvents and antioxidants (e.g., 0.1% w/v ascorbic acid) in coupling buffers .

Methodological Tables

Q. Table 1. Comparison of Tyrosine Protecting Groups

Q. Table 2. Troubleshooting Coupling Failures

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.